molecular formula C20H19ClN2O2S B11346504 3-chloro-4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

3-chloro-4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B11346504
M. Wt: 386.9 g/mol
InChI Key: VWHRQIKHGFWQMD-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with chloro and methoxy groups, and an ethyl chain linked to a thiazole ring, which is further substituted with a methylphenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The 4-methylphenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-chloro-4-methoxybenzoic acid with an appropriate amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Linking the Thiazole and Benzamide Units: The final step involves linking the thiazole ring to the benzamide core through an ethyl chain, typically via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.

    Reduction: The nitro group, if present, can be reduced to an amine, which may be useful in further functionalization.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction using SnCl₂ (tin(II) chloride).

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as DMF (dimethylformamide).

Major Products

    Oxidation: Formation of 3-chloro-4-hydroxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide.

    Reduction: Formation of 3-chloro-4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions of thiazole-containing molecules with biological targets. Its structure suggests potential as a ligand for protein binding studies.

Medicine

In medicinal chemistry, 3-chloro-4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide could be explored for its pharmacological properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, modulating their activity. The benzamide core might facilitate binding to proteins, while the chloro and methoxy groups could influence the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiazole ring and the specific substitution pattern in 3-chloro-4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide makes it unique compared to other benzamide derivatives. These structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide

InChI

InChI=1S/C20H19ClN2O2S/c1-13-3-5-14(6-4-13)20-23-16(12-26-20)9-10-22-19(24)15-7-8-18(25-2)17(21)11-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)

InChI Key

VWHRQIKHGFWQMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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